Cas no 1782896-38-1 (4-cyclopropyl-3-methoxybenzaldehyde)

4-Cyclopropyl-3-methoxybenzaldehyde is a versatile aromatic aldehyde characterized by its cyclopropyl and methoxy functional groups. The compound's structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and fine chemicals. The cyclopropyl ring enhances steric and electronic properties, while the methoxy group influences regioselectivity in subsequent reactions. Its stability under standard conditions and compatibility with common reagents facilitate its use in multi-step syntheses. The aldehyde functionality allows for further derivatization, including condensation or reduction reactions, enabling the production of targeted derivatives. This compound is typically supplied with high purity, ensuring consistent performance in research and industrial applications.
4-cyclopropyl-3-methoxybenzaldehyde structure
1782896-38-1 structure
Product Name:4-cyclopropyl-3-methoxybenzaldehyde
CAS No:1782896-38-1
MF:C11H12O2
MW:176.211783409119
CID:5897240
PubChem ID:84048527
Update Time:2025-10-31

4-cyclopropyl-3-methoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 4-cyclopropyl-3-methoxy-
    • 4-cyclopropyl-3-methoxybenzaldehyde
    • 1782896-38-1
    • SCHEMBL16930197
    • 4-cyclopropyl-3-methoxy-benzaldehyde
    • ZZPUVEJFSBSPAF-UHFFFAOYSA-N
    • EN300-1128807
    • Inchi: 1S/C11H12O2/c1-13-11-6-8(7-12)2-5-10(11)9-3-4-9/h2,5-7,9H,3-4H2,1H3
    • InChI Key: ZZPUVEJFSBSPAF-UHFFFAOYSA-N
    • SMILES: C(=O)C1=CC=C(C2CC2)C(OC)=C1

Computed Properties

  • Exact Mass: 176.083729621g/mol
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 1.151±0.06 g/cm3(Predicted)
  • Boiling Point: 290.4±33.0 °C(Predicted)

4-cyclopropyl-3-methoxybenzaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1128807-0.05g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
0.05g
$948.0 2023-10-26
Enamine
EN300-1128807-0.1g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
0.1g
$993.0 2023-10-26
Enamine
EN300-1128807-0.25g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
0.25g
$1038.0 2023-10-26
Enamine
EN300-1128807-0.5g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
0.5g
$1084.0 2023-10-26
Enamine
EN300-1128807-1.0g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1
1g
$1429.0 2023-06-09
Enamine
EN300-1128807-2.5g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
2.5g
$2211.0 2023-10-26
Enamine
EN300-1128807-5.0g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1
5g
$4143.0 2023-06-09
Enamine
EN300-1128807-10.0g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1
10g
$6144.0 2023-06-09
Enamine
EN300-1128807-1g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
1g
$1129.0 2023-10-26
Enamine
EN300-1128807-5g
4-cyclopropyl-3-methoxybenzaldehyde
1782896-38-1 95%
5g
$3273.0 2023-10-26

Additional information on 4-cyclopropyl-3-methoxybenzaldehyde

Comprehensive Overview of 4-cyclopropyl-3-methoxybenzaldehyde (CAS No. 1782896-38-1): Properties, Applications, and Industry Insights

4-cyclopropyl-3-methoxybenzaldehyde (CAS No. 1782896-38-1) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This aromatic aldehyde, characterized by a cyclopropyl substituent and a methoxy group, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C11H12O2, and precise steric configuration make it valuable for designing bioactive molecules, aligning with current trends in fragment-based drug discovery and green chemistry.

The compound’s physicochemical properties include a moderate boiling point (estimated 280–300°C) and limited water solubility, typical of aromatic aldehydes. Researchers highlight its role in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions, where its electron-rich benzene ring enhances reactivity. Recent studies (2023–2024) explore its potential as a precursor for non-linear optical materials, addressing the demand for advanced photonic components in optoelectronic devices.

In the pharmaceutical sector, 4-cyclopropyl-3-methoxybenzaldehyde is investigated for kinase inhibitor synthesis, targeting diseases like oncology and inflammation. Its meta-substitution pattern allows selective functionalization, a feature leveraged in high-throughput screening libraries. Industry reports link its usage to sustainable catalysis methods, reflecting the shift toward solvent-free reactions and biodegradable catalysts—topics frequently searched in AI-driven chemical databases.

From an analytical perspective, GC-MS and HPLC-UV are standard techniques for purity assessment (>98%). The compound’s stability under inert atmospheres makes it suitable for long-term storage, though precautions against oxidation are recommended. Patent analyses reveal growing applications in crop protection agents, where its derivatives act as plant growth regulators, resonating with searches for eco-friendly pesticides.

Market insights indicate rising demand for custom synthesis of 4-cyclopropyl-3-methoxybenzaldehyde, driven by R&D investments in precision agriculture and targeted therapeutics. Regulatory compliance follows REACH and FDA guidelines, with no current restrictions. For researchers querying “alternative benzaldehyde derivatives” or “cyclopropyl-containing building blocks”, this compound offers a balance of reactivity and stability, underscored by its inclusion in enantioselective synthesis protocols.

Future directions may explore its computational modeling via DFT calculations—a hot topic in AI-assisted molecular design. As industries prioritize atom economy and waste reduction, 1782896-38-1 exemplifies how tailored intermediates can streamline multistep syntheses. Collaborative studies between academia and manufacturers are expected to expand its utility in bioorthogonal chemistry and material science innovations.

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd